5-[(2-fluorophenyl)methoxy]-2-(5-phenylpyrimidin-4-yl)phenol
Description
The compound 5-[(2-fluorophenyl)methoxy]-2-(5-phenylpyrimidin-4-yl)phenol features a phenolic core substituted at the 2-position with a 5-phenylpyrimidin-4-yl group and at the 5-position with a 2-fluorophenylmethoxy moiety. This structure combines a pyrimidine ring (a heterocyclic aromatic system) with fluorinated and phenyl substituents, which are common in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties. The fluorine atom enhances lipophilicity and metabolic stability, while the pyrimidine ring contributes to hydrogen-bonding interactions, often critical for target binding .
Properties
IUPAC Name |
5-[(2-fluorophenyl)methoxy]-2-(5-phenylpyrimidin-4-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O2/c24-21-9-5-4-8-17(21)14-28-18-10-11-19(22(27)12-18)23-20(13-25-15-26-23)16-6-2-1-3-7-16/h1-13,15,27H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFPSOGTJWIAIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=CN=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-fluorophenyl)methoxy]-2-(5-phenylpyrimidin-4-yl)phenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include a solvent such as toluene or ethanol, and the reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(2-fluorophenyl)methoxy]-2-(5-phenylpyrimidin-4-yl)phenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
5-[(2-fluorophenyl)methoxy]-2-(5-phenylpyrimidin-4-yl)phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-[(2-fluorophenyl)methoxy]-2-(5-phenylpyrimidin-4-yl)phenol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table compares 5-[(2-fluorophenyl)methoxy]-2-(5-phenylpyrimidin-4-yl)phenol with three analogues from literature, focusing on substituents, physicochemical properties, and inferred biological implications:
Analysis of Substituent Effects
Fluorine vs. Chlorine/Methoxy :
- The 2-fluorophenyl group in the target compound offers moderate electron-withdrawing effects, increasing logP (~4.2) compared to methoxy-substituted analogues (logP ~4.5–4.7). However, it is less lipophilic than dichlorophenyl derivatives (logP ~5.0) .
- Fluorine improves metabolic stability and bioavailability relative to chlorine, which may cause toxicity concerns .
Pyrimidine Modifications: The 5-phenylpyrimidin-4-yl group in the target compound lacks functional groups (e.g., amino in ), reducing hydrogen-bonding capacity (HBA = 5 vs. 7 in amino-substituted analogues). This may lower target affinity but simplify synthesis . Methyl or methoxy substituents on pyrimidine (e.g., ) enhance steric bulk and alter electron distribution, affecting binding kinetics.
Benzyloxy Variations :
- 2-Fluorophenylmethoxy provides a balance between lipophilicity and steric effects, whereas 3,4-dichlorophenylmethoxy () increases logP significantly but risks off-target interactions.
- 4-Fluorophenylmethoxy () and 2-methylphenylmethoxy () optimize membrane permeability without excessive hydrophobicity.
Research Findings and Implications
Pharmacokinetic Predictions
- Target Compound : Moderate logP (~4.2) suggests favorable blood-brain barrier penetration, while HBD/HBA (1/5) indicates acceptable solubility. The fluorine atom may reduce oxidative metabolism, extending half-life .
- Amino-Substituted Analogues: Higher HBD/HBA (e.g., 3/7 in ) improves solubility but may limit passive diffusion.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
